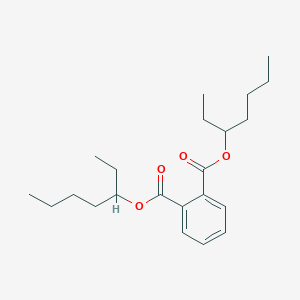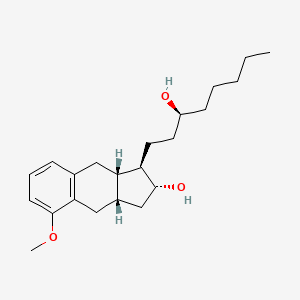
Treprostinil intermediate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treprostinil intermediate is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. Treprostinil works by dilating blood vessels and inhibiting platelet aggregation, thereby improving blood flow and reducing the workload on the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil intermediate involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which enhances yields and selectivity. The Pauson–Khand reaction is carried out under catalytic conditions using cobalt carbonyl and carbon monoxide .
Industrial Production Methods: Industrial production of this compound typically involves scaling up these reactions to multigram amounts. The use of continuous flow reactors ensures consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Treprostinil intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are further processed to yield treprostinil .
Wissenschaftliche Forschungsanwendungen
Treprostinil intermediate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex prostacyclin analogs.
Biology: Studied for its effects on cellular signaling pathways and vascular biology.
Medicine: Integral in the development of treatments for pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the large-scale production of treprostinil for pharmaceutical use
Wirkmechanismus
The primary mechanism of action of treprostinil intermediate, once converted to treprostinil, involves the promotion of vasodilation in pulmonary and systemic arterial vascular beds. This is achieved through the activation of prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of smooth muscle cells. Additionally, treprostinil inhibits platelet aggregation, further enhancing its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol: Another prostacyclin analog used for pulmonary arterial hypertension but with a shorter half-life and less stability.
Iloprost: A synthetic analog with similar vasodilatory effects but different pharmacokinetic properties.
Beraprost: An oral prostacyclin analog with distinct pharmacodynamics.
Uniqueness: Treprostinil intermediate is unique due to its stability and versatility in various formulations (intravenous, subcutaneous, inhaled, and oral). This allows for flexible administration routes and improved patient compliance compared to other prostacyclin analogs .
Eigenschaften
Molekularformel |
C22H34O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
DOKGVQFKRMEKJX-ZFORQUDYSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
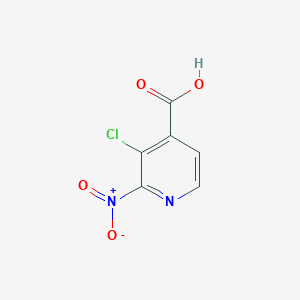
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
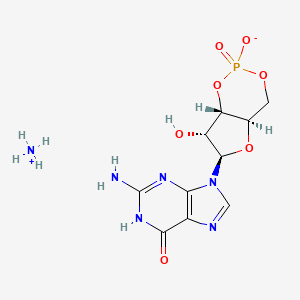
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
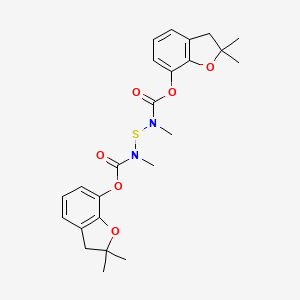
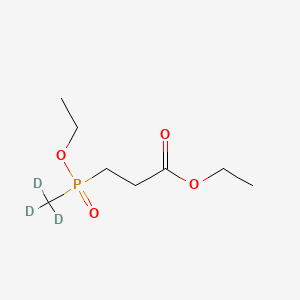
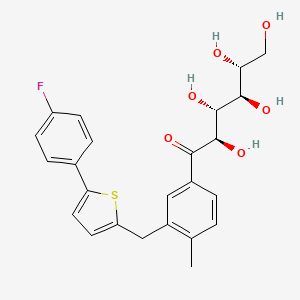
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
